molecular formula C9H22N2 B1437164 N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine CAS No. 28286-19-3

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine

Cat. No. B1437164
CAS RN: 28286-19-3
M. Wt: 158.28 g/mol
InChI Key: WABQHCAIVKPFLV-UHFFFAOYSA-N
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Description

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine is a chemical compound with the CAS Number: 28286-19-3 . Its molecular weight is 158.29 .

Scientific Research Applications

Synthesis of Alkyl Halides

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine: can be utilized in the synthesis of alkyl halides through SN1 reactions. This process involves the reaction of corresponding alcohols with hydrogen halides, which is a fundamental step in the production of various organic compounds .

NMR Studies of Macromolecular Complexes

The tert-butyl group of this compound serves as an excellent probe for NMR studies of macromolecular complexes. It facilitates the observation of high-sensitivity NMR signals even when attached to large proteins or complexes, thus aiding in the analysis of biomolecular structures .

Bioorthogonal Conjugation

This diamine derivative can be involved in bioorthogonal conjugation reactions, such as the triazinium ligation. These reactions are crucial for chemical biology, biomedicine, imaging, diagnosis, and therapy, as they allow for the modification of molecules in living organisms .

Fluorogenic Labeling of Live Cells

The compound can be used to synthesize triazinium salts for fluorogenic labeling of live cells. This application is significant for no-wash, live-cell labeling, which is a less invasive method to study cellular processes .

Late-Stage Modification of Triazinium Salts

In the field of synthetic chemistry, N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine can be employed for the late-stage modification of triazinium salts. This is a promising approach to widen the applications of triazinium salts in bioorthogonal reactions .

Asymmetric Synthesis of N-Heterocycles

The tert-butyl group is also pivotal in the asymmetric synthesis of N-heterocycles, which are important structures in pharmaceuticals and agrochemicals. It serves as a chiral auxiliary that can lead to the formation of enantiomerically pure compounds .

Mechanism of Action

properties

IUPAC Name

N'-tert-butyl-N-ethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-10-7-6-8-11-9(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABQHCAIVKPFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226462
Record name N1-(1,1-Dimethylethyl)-N3-ethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine

CAS RN

28286-19-3
Record name N1-(1,1-Dimethylethyl)-N3-ethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28286-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(1,1-Dimethylethyl)-N3-ethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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